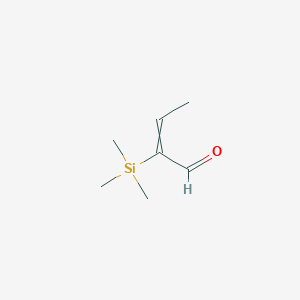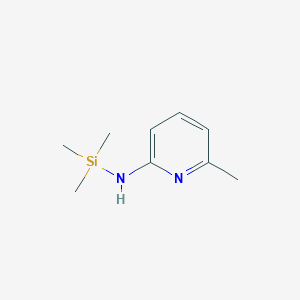
2-Pyridinamine, 6-methyl-N-(trimethylsilyl)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- is a chemical compound with the molecular formula C9H16N2Si. It is a derivative of pyridine, a basic heterocyclic organic compound. The compound is characterized by the presence of a trimethylsilyl group attached to the nitrogen atom, which imparts unique chemical properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- typically involves the reaction of 2-pyridinamine, 6-methyl- with trimethylsilyl chloride in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the trimethylsilyl chloride. The general reaction scheme is as follows:
2-Pyridinamine, 6-methyl-+Trimethylsilyl chloride→2-Pyridinamine, 6-methyl-N-(trimethylsilyl)-+HCl
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reaction is typically conducted in a continuous flow reactor to ensure efficient mixing and heat transfer. The product is then purified using techniques such as distillation or recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxide derivatives.
Reduction: Reduction reactions can convert the compound into its amine form.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Substitution reactions often require catalysts such as palladium or nickel.
Major Products Formed
Oxidation: N-oxide derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted pyridinamine derivatives.
Applications De Recherche Scientifique
2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of 2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- involves its interaction with specific molecular targets. The trimethylsilyl group enhances the compound’s lipophilicity, facilitating its passage through cell membranes. Once inside the cell, the compound can interact with enzymes and receptors, modulating their activity. The exact molecular pathways involved depend on the specific biological context and target.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Pyridinamine, 6-methyl-: Lacks the trimethylsilyl group, resulting in different chemical properties.
2-Pyridinamine, N-methyl-: Contains a methyl group instead of a trimethylsilyl group, affecting its reactivity and applications.
Uniqueness
2-Pyridinamine, 6-methyl-N-(trimethylsilyl)- is unique due to the presence of the trimethylsilyl group, which imparts distinct chemical properties such as increased lipophilicity and stability. This makes it a valuable compound in various research and industrial applications.
Propriétés
Numéro CAS |
114895-34-0 |
|---|---|
Formule moléculaire |
C9H16N2Si |
Poids moléculaire |
180.32 g/mol |
Nom IUPAC |
6-methyl-N-trimethylsilylpyridin-2-amine |
InChI |
InChI=1S/C9H16N2Si/c1-8-6-5-7-9(10-8)11-12(2,3)4/h5-7H,1-4H3,(H,10,11) |
Clé InChI |
ORPCEHRJQYAOKS-UHFFFAOYSA-N |
SMILES canonique |
CC1=NC(=CC=C1)N[Si](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


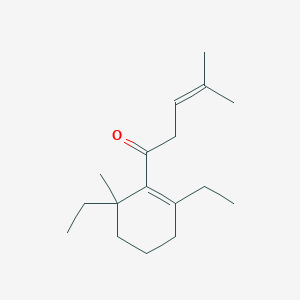
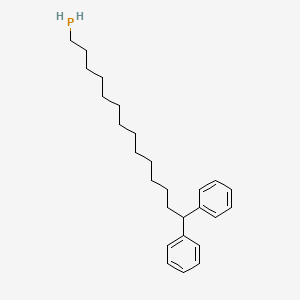
![Benzenesulfonamide, N-[2-(1H-indol-1-yl)ethyl]-4-methyl-](/img/structure/B14295174.png)
![1-[(2,6-Difluorophenyl)methyl]-1H-imidazole-4-carboxamide](/img/structure/B14295179.png)
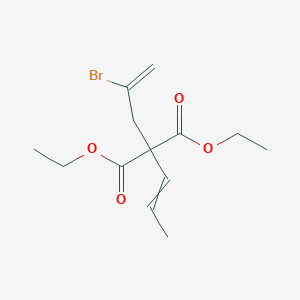
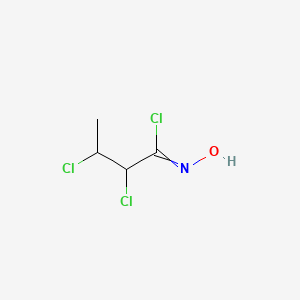

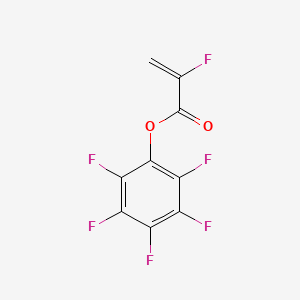
![Benzo[f]quinolin-7(4H)-one](/img/structure/B14295210.png)

![Methyl [(acridin-9-yl)sulfanyl]acetate](/img/structure/B14295213.png)
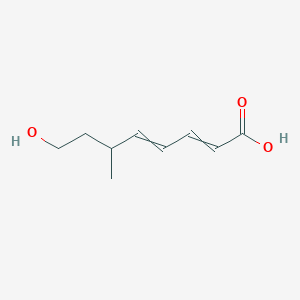
![4,7,13,16,22-Pentaoxa-1,10-diazabicyclo[8.8.7]pentacosane](/img/structure/B14295230.png)
